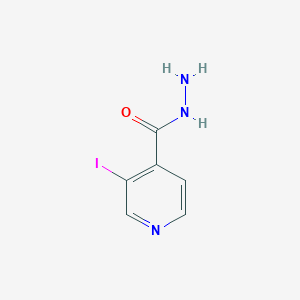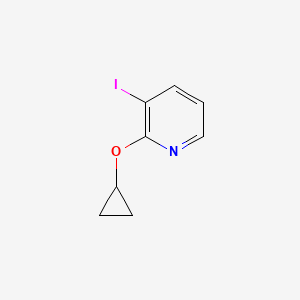![molecular formula C14H23Cl2N3 B13674179 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B13674179.png)
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyridin-2-yl)-3,9-diazaspiro[55]undecane dihydrochloride is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds, such as this one, are known for their rigid and three-dimensional structures, which often result in distinct biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the pyridinyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Prins cyclization reaction has been employed to construct the spirocyclic scaffold in a single step
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of high-yielding reactions, efficient purification techniques, and the development of robust reaction conditions that can be easily scaled up. The use of catalysts, such as Grubbs catalysts for olefin metathesis reactions, may also be explored to improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized spirocyclic compounds.
Applications De Recherche Scientifique
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride has been explored for various scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules.
Biology: In biological research, the compound has shown potential as a scaffold for the development of bioactive molecules.
Medicine: The compound’s potential therapeutic applications have been explored, particularly in the development of new drugs.
Industry: In industrial applications, the compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a key transporter involved in the survival of the bacterium . The binding of the compound to this protein disrupts its function, leading to the inhibition of bacterial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,9-Diazaspiro[5.5]undecane: This compound shares the spirocyclic core but lacks the pyridinyl group.
1-Oxa-9-azaspiro[5.5]undecane: This compound contains an oxygen atom in the spirocyclic core and has shown potential as an antituberculosis agent.
3,9-Disubstituted-spiro[5.5]undecane: These derivatives have various substituents at the 3 and 9 positions and exhibit unique stereochemistry and biological activity.
Uniqueness
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
Propriétés
Formule moléculaire |
C14H23Cl2N3 |
|---|---|
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
3-pyridin-2-yl-3,9-diazaspiro[5.5]undecane;dihydrochloride |
InChI |
InChI=1S/C14H21N3.2ClH/c1-2-8-16-13(3-1)17-11-6-14(7-12-17)4-9-15-10-5-14;;/h1-3,8,15H,4-7,9-12H2;2*1H |
Clé InChI |
JFHHBJLSBIXXDM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CCN(CC2)C3=CC=CC=N3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13674148.png)

![6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13674167.png)


